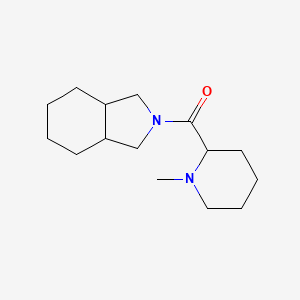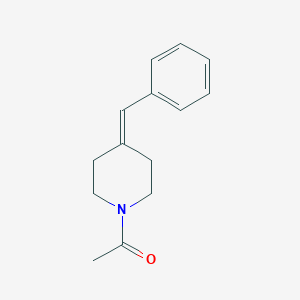
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone, also known as GW0742, is a synthetic PPAR-δ (peroxisome proliferator-activated receptor delta) agonist. PPAR-δ is a nuclear receptor that plays an important role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. GW0742 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer.
作用機序
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone acts as a selective PPAR-δ agonist, binding to and activating the receptor. PPAR-δ activation leads to the upregulation of genes involved in lipid metabolism, glucose metabolism, and inflammation. 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has also been shown to activate AMPK (AMP-activated protein kinase), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to have numerous biochemical and physiological effects. In adipose tissue, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone increases the expression of genes involved in fatty acid oxidation and thermogenesis, leading to increased energy expenditure and reduced adiposity. In skeletal muscle, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and glucose tolerance. In the liver, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone reduces lipid accumulation and improves lipid metabolism. In the cardiovascular system, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone improves lipid profiles, reduces atherosclerosis, and promotes angiogenesis. In cancer, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone inhibits tumor growth and metastasis, as well as sensitizes cancer cells to chemotherapy.
実験室実験の利点と制限
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for PPAR-δ, as well as its stability and solubility in aqueous solutions. However, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone also has some limitations, including its potential for off-target effects and its relatively high cost compared to other PPAR-δ agonists.
将来の方向性
There are numerous future directions for research on 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone. One area of interest is the potential use of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone in combination with other drugs, such as statins or metformin, to enhance their therapeutic effects. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone, as well as its potential for long-term use and safety.
合成法
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone can be synthesized using a multi-step process involving the reaction of various reagents, including piperidine, cyclohexanone, and methylamine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to improve insulin sensitivity, reduce adiposity, and increase fatty acid oxidation. In cardiovascular diseases, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to improve lipid profiles, reduce atherosclerosis, and promote angiogenesis. In cancer, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to inhibit tumor growth and metastasis, as well as sensitize cancer cells to chemotherapy.
特性
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-16-9-5-4-8-14(16)15(18)17-10-12-6-2-3-7-13(12)11-17/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULYDKJDWLNBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)



![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)

![10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7630031.png)
![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)

